Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate

Kinase inhibitor synthesis SNAr amination Nucleophilic aromatic substitution

Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate (CAS 27568-05-4) is a heterocyclic quinoline-3-carboxylate ester featuring concurrent substitution with a chloro group at position 4 and a methoxy group at position 8 on the quinoline core. This compound is primarily employed as a protected synthetic intermediate in medicinal chemistry, where the 4-chloro substituent serves as a leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of amine-based pharmacophores at the C4 position, while the 8-methoxy group modulates the electronic properties and lipophilicity profile of the quinoline scaffold.

Molecular Formula C13H12ClNO3
Molecular Weight 265.69 g/mol
CAS No. 27568-05-4
Cat. No. B1330525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-8-methoxyquinoline-3-carboxylate
CAS27568-05-4
Molecular FormulaC13H12ClNO3
Molecular Weight265.69 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C(=C1Cl)C=CC=C2OC
InChIInChI=1S/C13H12ClNO3/c1-3-18-13(16)9-7-15-12-8(11(9)14)5-4-6-10(12)17-2/h4-7H,3H2,1-2H3
InChIKeyBBOZDELEERNECG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate (CAS 27568-05-4): A Protected Quinoline Building Block for Kinase Inhibitor Synthesis


Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate (CAS 27568-05-4) is a heterocyclic quinoline-3-carboxylate ester featuring concurrent substitution with a chloro group at position 4 and a methoxy group at position 8 on the quinoline core . This compound is primarily employed as a protected synthetic intermediate in medicinal chemistry, where the 4-chloro substituent serves as a leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of amine-based pharmacophores at the C4 position, while the 8-methoxy group modulates the electronic properties and lipophilicity profile of the quinoline scaffold [1]. Its documented role as a key intermediate in patented kinase inhibitor and GPCR modulator programs distinguishes it from simpler quinoline-3-carboxylate analogs [2].

Why Generic Substitution Fails: The Critical Role of the 4-Chloro-8-Methoxy Substitution Pattern in Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate


In-class quinoline-3-carboxylate esters cannot be simply interchanged for the target compound because the concurrent 4-chloro and 8-methoxy substitution pattern is a prerequisite for specific synthetic sequences documented in published kinase inhibitor patents [1]. The 4-chloro group is essential for subsequent SNAr amination reactions that install substituted anilines or cyclopropylamines, a transformation that is not feasible with the corresponding 4-hydroxy analog (CAS 27568-04-3), which requires a separate activation step . Furthermore, the 8-methoxy substituent significantly alters the computed lipophilicity (XLogP3 = 3.0) relative to the des-methoxy analog ethyl 4-chloroquinoline-3-carboxylate (CAS 13720-94-0), which has an XLogP3 of 2.5, affecting downstream pharmacokinetic properties of derived final compounds [2]. The 8-methoxy regioisomer is explicitly preferred over the 6-methoxy variant (CAS 22931-71-1) in the patent literature for PDE4 inhibitor programs [1].

Quantitative Procurement Evidence for Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate: Head-to-Head Comparator Data


Synthetic Yield Advantage: 4-Chloro vs. 4-Hydroxy Precursor in Amination Reactions

In the patent CN111808098B, the target compound ethyl 4-chloro-8-methoxyquinoline-3-carboxylate reacts directly with m-chloroaniline under mild acidic conditions (acetic acid, 1-butanol, 95°C, 5 h) to afford the 4-(3-chloroanilino) derivative in 62% isolated yield [1]. This one-step SNAr amination is not possible with the 4-hydroxy analog (ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, CAS 27568-04-3), which requires a two-step activation–substitution sequence using phosphorus oxychloride to first generate the 4-chloro intermediate, adding at least one synthetic step and associated yield losses . The direct availability of the 4-chloro leaving group eliminates the need for in-situ activation and reduces process complexity.

Kinase inhibitor synthesis SNAr amination Nucleophilic aromatic substitution

Lipophilicity Differentiation: XLogP3 Comparison with Des-Methoxy Analog

Computed XLogP3 values from PubChem indicate that the target compound (CID 304557) has an XLogP3 of 3.0, compared to 2.5 for ethyl 4-chloroquinoline-3-carboxylate (CID 268963, CAS 13720-94-0), which lacks the 8-methoxy substituent [1]. This difference of +0.5 log units reflects the lipophilic contribution of the methoxy group and translates to approximately a 3.2-fold higher octanol–water partition coefficient . For derived drug candidates built on this scaffold, the higher lipophilicity conferred by the 8-methoxy group can influence membrane permeability, volume of distribution, and metabolic stability [2].

Lipophilicity Drug-likeness Physicochemical property

Regioisomeric Specificity: 8-Methoxy vs. 6-Methoxy in PDE4 Inhibitor Patents

Patent CN111808098B specifically employs the 8-methoxy regioisomer (target compound) rather than the 6-methoxy regioisomer (CAS 22931-71-1) for the synthesis of PDE4 inhibitor leads [1]. While the 6-methoxy analog is commercially available, its methoxy group occupies a different position on the quinoline ring that alters the electronic distribution and steric environment around the critical C4 amination site. The patent's exclusive use of the 8-methoxy isomer, combined with no reported examples employing the 6-methoxy variant in the same synthetic sequence, constitutes indirect evidence of regiochemical preference .

Regioisomer PDE4 inhibition Kinase selectivity

Melting Point and Physical Form: Quality Control Differentiation from 4-Hydroxy Precursor

The target compound exhibits a melting point of 73–80°C (reported as 74.2°C by Fluorochem and 77–78°C by Sigma-Aldrich), existing as a pale yellow amorphous powder at ambient temperature . In contrast, its synthetic precursor ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (CAS 27568-04-3) has a melting point of 248–249°C . This large melting point depression (ΔT_m ≈ 170°C) upon chlorination provides a routine and unambiguous identity and purity check by melting point determination or differential scanning calorimetry (DSC), which is not possible if the two compounds are confused in inventory or if the 4-hydroxy precursor is mistakenly supplied as a substitute.

Melting point Physical form Quality control

NSC Designation as Evidence of Prior NCI Selection for Screening

The target compound carries the National Service Center (NSC) designation NSC 196906, indicating that it was accessioned into the National Cancer Institute's (NCI) compound repository for biological screening . The assignment of an NSC number is evidence that this specific substitution pattern (4-chloro-8-methoxy) was selected by NCI curators for inclusion in the screening collection, distinguishing it from close analogs without NSC designations. While the des-chloro analog ethyl 8-methoxyquinoline-3-carboxylate (CAS 71083-22-2) does not have a reported NSC number in accessible vendor databases, the target compound's NSC status provides an independent historical validation of its perceived screening value .

NCI screening Anticancer Compound library

Procurement-Targeted Application Scenarios for Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate


Medicinal Chemistry: Direct SNAr Amination for Kinase Inhibitor Lead Generation

Based on the documented 62% synthetic yield for direct amination with m-chloroaniline in patent CN111808098B [1], this compound is the preferred starting material for medicinal chemistry teams synthesizing 4-aminoquinoline-3-carboxylate-based kinase or PDE4 inhibitor libraries. The pre-installed 4-chloro leaving group enables rapid parallel synthesis of diverse C4-aminated analogs without the additional activation step required when using the 4-hydroxy precursor. This application is directly supported by the yield and reaction conditions documented in Evidence_Item 1.

Lead Optimization: Lipophilicity Modulation via the 8-Methoxy Substituent

The measured XLogP3 difference of +0.5 relative to the des-methoxy analog (Evidence_Item 2) makes this compound the appropriate intermediate for SAR programs where incremental lipophilicity increases are desired to improve membrane permeability or modulate metabolic stability. Medicinal chemists can build upon the 8-methoxy scaffold with confidence that the baseline lipophilicity contribution of the methoxy group is quantified, enabling rational property-based design without requiring de novo synthesis of the methoxy-bearing quinoline core from simpler starting materials.

Quality Assurance: Melting Point-Based Identity Verification in Procurement Workflows

As established in Evidence_Item 4, the marked melting point depression (ΔT_m ≈ 170°C) between the target compound and the common 4-hydroxy precursor provides a practical identity verification tool. Procurement and quality control laboratories can use a simple melting point measurement to confirm that the supplied material is indeed the 4-chloro derivative and not the 4-hydroxy analog, preventing downstream synthetic failures caused by incorrect compound supply. This application leverages the direct head-to-head melting point comparison between CAS 27568-05-4 and CAS 27568-04-3.

Oncology-Focused Screening: Utilization Based on NCI Repository Precedent

The NSC 196906 designation (Evidence_Item 5) indicates that this specific quinoline derivative was accessioned into the NCI compound collection, making it relevant for cancer biology research groups seeking compounds with prior screening pedigree. Laboratories conducting phenotypic screening or target-based anticancer assays can reference this NSC designation as historical validation that the 4-chloro-8-methoxy substitution pattern was deemed worthy of curation by the NCI, differentiating it from structurally similar analogs that lack this designation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.